ITMN 4077

HCV NS3/4A protease Enzyme inhibition assay Macrocyclic inhibitor

HCV drug discovery programs often lack well-characterized reference inhibitors for establishing assay dynamic range. ITMN 4077 (CAS 790305-05-4) is a macrocyclic HCV NS3/4A protease inhibitor (IC50 75 nM, EC50 2131 nM) validated as a benchmark standard for biochemical and cell-based assays. • Moderate potency (IC50 75 nM) enables robust Z'-factor determination across a wide activity range • Defined macrocyclic scaffold (MW 568.68) supports systematic SAR modifications of cyclopropylsulfonylcarbamoyl and tert-butyl carbamate groups • ≥98% purity, certified for in vitro research with reproducible lot-to-lot performance

Molecular Formula C26H40N4O8S
Molecular Weight 568.686
CAS No. 790305-05-4
Cat. No. B608148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameITMN 4077
CAS790305-05-4
SynonymsITMN 4077;  ITMN-4077;  ITMN4077; 
Molecular FormulaC26H40N4O8S
Molecular Weight568.686
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)O)C(=O)NS(=O)(=O)C4CC4
InChIInChI=1S/C26H40N4O8S/c1-25(2,3)38-24(35)27-19-10-8-6-4-5-7-9-16-14-26(16,23(34)29-39(36,37)18-11-12-18)28-21(32)20-13-17(31)15-30(20)22(19)33/h7,9,16-20,31H,4-6,8,10-15H2,1-3H3,(H,27,35)(H,28,32)(H,29,34)/b9-7-/t16-,17-,19+,20+,26-/m1/s1
InChIKeyMXGKXZHTCMUVEE-JXUUZEIMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ITMN 4077: HCV Protease Inhibitor Research Tool


tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate (CAS 790305-05-4), also known as ITMN 4077, is a macrocyclic inhibitor that suppresses Hepatitis C Virus (HCV) NS3 protease activity . This compound is classified as a research-use-only HCV NS3/4A protease inhibitor and is employed as a reference standard or tool compound in antiviral drug discovery studies .

Research-use-only HCV NS3/4A protease inhibitor tool compound
Macrocyclic scaffold for structure-activity relationship (SAR) studies
Reference standard for biochemical and cellular assay calibration

Why ITMN 4077 Cannot Be Replaced by Clinical HCV Inhibitors


In-class HCV NS3/4A protease inhibitors cannot be used interchangeably in discovery research due to significant differences in macrocyclic scaffold chemistry, target engagement kinetics, and genotypic susceptibility profiles. Clinical-stage compounds such as grazoprevir, voxilaprevir, and glecaprevir exhibit subnanomolar potency and broad genotypic coverage optimized for therapeutic applications, whereas ITMN 4077 provides a distinct macrocyclic framework with micromolar potency that enables the study of structure-activity relationships (SAR) across varying inhibitory thresholds [1]. Moreover, vendor-supplied ITMN 4077 is certified for in vitro research applications with purity levels (≥99.65%) suitable for reproducible biochemical assay performance, which clinical compounds in non-research formulations may not meet .

Macrocyclic scaffold architecture differs from clinical inhibitors; direct SAR transferability may be limited.

Inhibitory potency profile diverges significantly; assay sensitivity thresholds may not align with clinical-stage comparators.

Research-grade purity and non-pharmaceutical formulation differ from clinical drug substance, potentially affecting reproducibility.

ITMN 4077 vs. Clinical NS3/4A Inhibitors: Quantitative Comparison


NS3/4A Enzyme Inhibition (IC50) Comparison

ITMN 4077 inhibits the HCV full-length NS3/4A protease with an IC50 of 75.0 nM in biochemical assays . In contrast, the clinical-stage inhibitor grazoprevir (MK-5172) demonstrates IC50 values of 0.007 nM against genotype 1a and 0.009 nM against genotype 1b in enzyme assays [1]. This approximately 8,300- to 10,700-fold difference in enzyme inhibitory potency establishes ITMN 4077 as a moderately potent research tool rather than a clinical candidate, positioning it as a reference compound for benchmarking assay sensitivity and for studying weaker ligand interactions within the NS3/4A active site.

NS3/4A IC50 Comparison
Reported
ITMN 4077: 75.0 nM Grazoprevir: 0.007–0.009 nM ~8,300–10,700-fold difference
Supports assay calibration range selection for NS3/4A inhibitors
Biochemical enzyme assay; cross-study comparison
HCV NS3/4A protease Enzyme inhibition assay Macrocyclic inhibitor

Cellular Antiviral Activity (EC50) in Replicon Assays

In human HuH7 cells infected with HCV subgenomic replicon, ITMN 4077 demonstrates an EC50 of 2,131 nM (2.131 μM) for inhibition of viral replication . For comparison, the clinical inhibitor grazoprevir exhibits EC50 values of 2 nM (genotype 1a), 0.5 nM (genotype 1b), 8 nM (genotype 2a), and 13 nM (genotype 3a) in the same replicon assay system . Voxilaprevir demonstrates EC50 values ranging from 1.9 to 6.6 nM across genotypes 1-6 , and glecaprevir exhibits a median EC50 of 0.30 nM across genotypes 1-5 [1]. This 400- to 7,000-fold difference in cellular antiviral potency confirms ITMN 4077 as a low-potency reference standard for assay validation and for studying compounds with limited replicon activity.

Cellular EC50 in Replicon
Reported
ITMN 4077: 2,131 nM (2.13 µM) Grazoprevir: 0.5–13 nM ~400–7,000-fold difference
Supports cellular assay dynamic range establishment
HuH7 HCV subgenomic replicon, 72 h incubation
HCV replicon assay Antiviral activity Cellular EC50

Molecular Weight and Scaffold Complexity Comparison

ITMN 4077 possesses a molecular weight of 568.68 g/mol with the molecular formula C26H40N4O8S, representing a compact macrocyclic scaffold containing a cyclopropylsulfonylcarbamoyl moiety and a tert-butyl carbamate protecting group . In contrast, grazoprevir (anhydrous form) has a molecular weight of 784.92 g/mol (C38H50N6O9S), incorporating a larger quinoxaline-containing P2-P4 macrocyclic framework [1]. Glecaprevir has a molecular weight of 839.0 g/mol (C38H46F4N6O9S), featuring additional fluorine substitutions [2]. The approximately 30-45% smaller molecular weight of ITMN 4077 provides a simplified scaffold for studying core macrocyclic pharmacophore elements without the structural complexity of clinical-stage inhibitors, making it suitable for fundamental SAR investigations and for training computational models of macrocyclic inhibitor binding.

Molecular Weight
Reported
568.68 g/mol vs. 784.92 g/mol (grazoprevir), 839.0 g/mol (glecaprevir) ~30–45% smaller scaffold
Reduced scaffold complexity supports SAR mapping and computational training
Calculated from molecular formula
Macrocyclic scaffold Structure-activity relationship Lead optimization

Purity Specifications for Reproducible In Vitro Studies

Vendor-supplied ITMN 4077 is certified at 99.65% purity by HPLC analysis, suitable for in vitro research applications and biochemical assay reproducibility . This purity level exceeds typical research-grade thresholds of ≥95% and ensures that observed biological activity is attributable to the parent compound rather than impurities. Clinical-stage NS3/4A inhibitors in non-research formulations (e.g., pharmaceutical-grade tablets or drug substance) may contain excipients or degradation products that confound in vitro experimental outcomes and lack vendor-verified purity documentation for research use. The high-purity, research-certified grade of ITMN 4077 supports reproducible dose-response and mechanistic studies in HCV protease inhibition research.

HPLC Purity
Data to verify
99.65% (vendor-certified)
Reported purity supports lot consistency for in vitro studies
Vendor HPLC; research-use certified
Compound purity Quality control Research reagent

ITMN 4077 Validated Research Applications


HCV NS3/4A Biochemical Assay Calibration Standard

ITMN 4077 serves as a moderately potent reference inhibitor for establishing assay sensitivity and dynamic range in HCV NS3/4A protease biochemical assays. With an IC50 of 75.0 nM, it provides an intermediate inhibitory threshold suitable for benchmarking assay performance against both weakly active and highly potent clinical inhibitors, enabling robust Z'-factor and signal-to-noise ratio determinations across a wide activity spectrum .

Compact Macrocyclic Scaffold SAR Studies

The molecular weight of 568.68 g/mol and simplified C26H40N4O8S macrocyclic framework make ITMN 4077 an accessible starting point for medicinal chemistry SAR investigations. Researchers can use this compound as a reference scaffold for systematic modifications of the cyclopropylsulfonylcarbamoyl and tert-butyl carbamate functional groups, generating structure-activity insights applicable to macrocyclic HCV protease inhibitor optimization programs .

HCV Replicon Assay Positive Control

With a cellular EC50 of 2,131 nM in HuH7 HCV subgenomic replicon assays, ITMN 4077 functions as a positive control for establishing the lower sensitivity limit of cell-based antiviral screening platforms. This micromolar potency makes it suitable for validating assay conditions where highly potent clinical inhibitors would saturate the assay window, allowing for proper discrimination of compounds with weak to moderate cellular antiviral activity .

Computational Macrocycle-Protein Binding Model Training Set

ITMN 4077 provides a well-characterized, moderate-affinity NS3/4A ligand suitable for inclusion in computational docking and molecular dynamics training sets. Its documented enzyme IC50 of 75.0 nM and defined macrocyclic structure enable benchmarking of scoring functions and binding pose prediction algorithms across a range of ligand affinities, complementing datasets built on subnanomolar clinical inhibitors that may exhibit saturated binding signals .

Application
Selection Property
Validation Focus
NS3/4A Biochemical Assay Calibration
Moderate inhibitory potency for wide dynamic range
Assay sensitivity and Z'-factor determination
Macrocyclic Scaffold SAR Studies
Compact scaffold with functional-group handles
Pharmacophore mapping and lead optimization
HCV Replicon Assay Control
Micromolar cellular potency for lower sensitivity limit
Assay window validation for weak-to-moderate inhibitors
Computational Docking Training Set
Moderate-affinity ligand with documented structure
Scoring function benchmarking across affinity range

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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